molecular formula C13H19ClN2O B1519887 (3-Aminopiperidin-1-yl)(p-tolyl)methanone hydrochloride CAS No. 1158759-11-5

(3-Aminopiperidin-1-yl)(p-tolyl)methanone hydrochloride

Cat. No.: B1519887
CAS No.: 1158759-11-5
M. Wt: 254.75 g/mol
InChI Key: OUNIWHPSFFAHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Aminopiperidin-1-yl)(p-tolyl)methanone hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • A study by Aslan et al. (2017) discussed the synthesis of a Schiff base and its metal(II) complexes, including (1-amino-2-thioxo-4-p-tolyl-1,2-dihydropyrimidin-5-yl)(p-tolyl)methanone, and explored their antimicrobial and catalytic activities. The structures of these compounds were characterized using various techniques such as UV-Vis, FTIR, and NMR spectroscopy (Aslan, Akkoç, Kökbudak, & Aydın, 2017).
  • The research by Sabounchei et al. (2017) involved synthesizing a phosphonium ylide compound with (p-tolyl)methanone and studying its antibacterial activity. The study provided insights into the structure and potential medical applications of such compounds (Sabounchei, Ahmadianpoor, Hashemi, Mohsenzadeh, & Gable, 2017).

Molecular and Spectroscopic Analysis

  • Al-Ansari (2016) examined the spectroscopic properties of 3-amino-substituted-thieno pyridine/quinolin-yl)(phenyl)methanones. The study highlighted the effects of structure and environment on these compounds' spectroscopic behavior, which is crucial for understanding their interaction with other molecules (Al-Ansari, 2016).
  • Revathi et al. (2015) presented the crystal structure analysis of an adduct involving (piperidin-1-yl)methanone, providing insights into its molecular geometry and potential interactions (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

Pharmacological and Biomedical Applications

  • A study by Kong et al. (2018) explored the use of a naphthyridine derivative, including (phenyl)methanone, in treating human malignant melanoma. The compound showed potential for both necroptosis and apoptosis in melanoma cells, indicating its therapeutic potential in cancer treatment (Kong, Lv, Yan, Chang, & Wang, 2018).
  • The work by Saeedi et al. (2019) involved the design and synthesis of acetylcholinesterase inhibitors using arylisoxazole-phenylpiperazine derivatives. These compounds, including (phenylpiperazin-1-yl)methanone, showed potential as selective inhibitors for acetylcholinesterase, important in neurological research and treatment (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019).

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-(4-methylphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-4-6-11(7-5-10)13(16)15-8-2-3-12(14)9-15;/h4-7,12H,2-3,8-9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNIWHPSFFAHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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